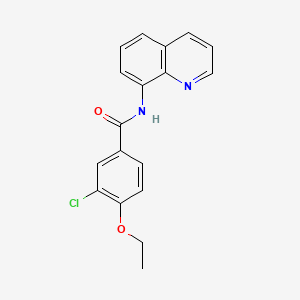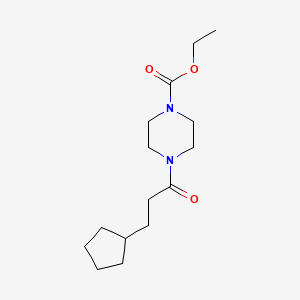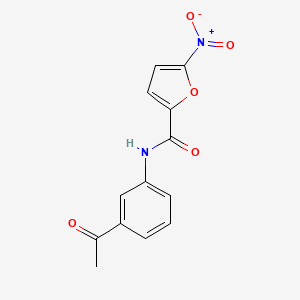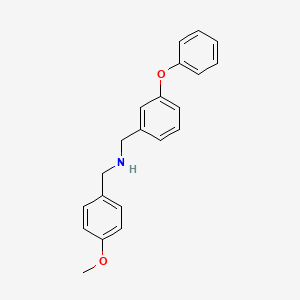
3-chloro-4-ethoxy-N-8-quinolinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-8-quinolinylbenzamide (CEQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEQ is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide is not fully understood. However, it has been proposed that 3-chloro-4-ethoxy-N-8-quinolinylbenzamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to exhibit anti-inflammatory, anti-tumor, antibacterial, and antifungal activities. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and induce apoptosis in cancer cells. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been shown to disrupt the cell membrane of bacterial and fungal cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential applications in various fields. However, 3-chloro-4-ethoxy-N-8-quinolinylbenzamide also has some limitations, including its limited solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide. One potential direction is the development of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide-based drugs for the treatment of inflammatory and cancerous diseases. Another direction is the study of the mechanism of action of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide to better understand its biochemical and physiological effects. Additionally, the study of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide's activity against bacterial and fungal infections could lead to the development of new antibiotics.
Méthodes De Synthèse
3-chloro-4-ethoxy-N-8-quinolinylbenzamide can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-chloro-4-ethoxybenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 3-chloro-4-ethoxybenzoic acid with 8-aminoquinoline in the presence of thionyl chloride. The synthesis of 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been optimized to achieve a high yield and purity of the compound.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory and cancerous diseases. 3-chloro-4-ethoxy-N-8-quinolinylbenzamide has also been studied for its activity against bacterial and fungal infections, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-16-9-8-13(11-14(16)19)18(22)21-15-7-3-5-12-6-4-10-20-17(12)15/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIABNKIFVQDHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-N-(quinolin-8-YL)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)

![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)


